molecular formula C19H22N2O5S2 B3315903 N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951898-69-4

N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B3315903
CAS No.: 951898-69-4
M. Wt: 422.5 g/mol
InChI Key: YXWQQOWQJGGWDY-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-(1,1,3-trioxo-thiazolidin-2-yl)benzenesulfonamide core and a bulky 4-tert-butylphenyl substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related sulfonamides are often explored for enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-19(2,3)14-4-6-15(7-5-14)20-28(25,26)17-10-8-16(9-11-17)21-18(22)12-13-27(21,23)24/h4-11,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWQQOWQJGGWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with a suitable reagent, such as a halogenating agent, to introduce a functional group that can be further modified.

    Synthesis of the trioxothiazolidinyl intermediate: This step involves the reaction of a suitable thiazolidine derivative with an oxidizing agent to introduce the trioxo functionality.

    Coupling of intermediates: The tert-butylphenyl intermediate and the trioxothiazolidinyl intermediate are coupled using a suitable coupling reagent, such as a sulfonyl chloride, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound can be used in various industrial applications, such as in the production of specialty chemicals or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to analogs sharing the 4-(1,1,3-trioxo-thiazolidin-2-yl)benzenesulfonamide core but differing in substituents on the sulfonamide nitrogen. Key structural variations influence physicochemical properties and hypothetical biological activity:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Sulfonamide Molecular Formula Molecular Weight Key Features Reference
N-(4-tert-Butylphenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide (Target) 4-tert-Butylphenyl C₁₉H₂₂N₂O₅S₂ 458.52* Bulky hydrophobic group -
N-(2-Chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-sulfonamide 2-Chloro-4,6-dimethylphenyl C₁₈H₁₈ClN₂O₅S₂ 465.94 Electron-withdrawing substituents
N-Cyclohexyl-2-methyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide Cyclohexyl C₁₆H₂₂N₂O₅S₂ 386.49 Aliphatic cyclic substituent
N-[2-(Thiophen-2-yl)ethyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide 2-(Thiophen-2-yl)ethyl C₁₅H₁₆N₂O₅S₃ 400.49 Heteroaromatic side chain

*Calculated molecular weight based on formula.

Key Observations

Substituent Effects on Hydrophobicity: The tert-butyl group in the target compound enhances hydrophobicity compared to the thiophene-ethyl (polarizable π-system) or cyclohexyl (aliphatic) groups. This may improve lipid bilayer penetration but reduce aqueous solubility .

Synthetic Pathways :

  • While direct synthesis details for the target compound are absent, analogous sulfonamides (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides with amines. For example, N-(2-thiazolyl) derivatives in were prepared via reactions with sulfathiazole, suggesting similar routes for the target compound .

Hypothetical Biological Activity :

  • Sulfonamides with thiazolidin-trioxo moieties are often associated with enzyme inhibition (e.g., carbonic anhydrase or 8-oxo targets in ). The tert-butyl group’s steric bulk may enhance selectivity or potency in such applications .
  • The thiophene-ethyl substituent () could confer CNS activity due to similarities with neuroactive compounds, though this remains speculative .

Crystallographic and Structural Data :

  • Related compounds like N-(4-methoxyphenyl)benzenesulfonamide () have been crystallographically characterized, revealing planar sulfonamide groups and hydrogen-bonding networks. The tert-butyl group in the target compound may disrupt such packing, altering solubility and crystallinity .

Biological Activity

N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in various fields, including chemistry, biology, and medicine. Its unique structure features a tert-butylphenyl group, a trioxothiazolidinyl group, and a benzene sulfonamide group. This compound has garnered attention for its biological activity and therapeutic potential.

Chemical Structure

The IUPAC name of the compound is N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamide. Its molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of 402.52 g/mol.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the tert-butylphenyl intermediate : This involves the reaction of tert-butylbenzene with a halogenating agent.
  • Synthesis of the trioxothiazolidinyl intermediate : A suitable thiazolidine derivative reacts with an oxidizing agent.
  • Coupling of intermediates : The two intermediates are coupled using a sulfonyl chloride to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in drug discovery due to its ability to interact with specific molecular targets. Its unique structure allows it to serve as a biochemical probe for studying biological processes.

Case Studies and Experimental Findings

Several studies have explored the biological effects of related sulfonamide compounds:

  • A study on benzenesulfonamide derivatives indicated that they could influence cardiovascular parameters such as perfusion pressure and coronary resistance in isolated rat heart models. These derivatives demonstrated varying effects on blood pressure regulation through interactions with calcium channels .
Compound NameDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decreased
Compound 20.001Decreased
Compound 30.001Decreased
Compound 40.001Decreased
Compound 50.001Decreased

This table summarizes the experimental design used to evaluate the biological activity of benzenesulfonamide derivatives.

Q & A

Q. What are the typical synthetic routes for N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide, and what critical parameters influence yield?

The synthesis involves multi-step reactions, often starting with the functionalization of the benzene-sulfonamide core. Key steps include:

  • Sulfonamide formation : Coupling tert-butylphenylamine with activated sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C).
  • Thiazolidinone ring introduction : Cyclization using thioglycolic acid derivatives or via oxidative coupling with sulfur-containing reagents. Critical parameters include temperature control (to avoid side reactions), solvent polarity (to stabilize intermediates), and catalyst selection (e.g., triethylamine for acid scavenging). Purification often employs recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement), particularly for verifying sulfonamide and thiazolidinone geometries .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl protons at ~1.3 ppm; sulfonamide NH near 7.5 ppm).
  • HPLC : Monitors purity (>98%) via reverse-phase columns (C18, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Discrepancies often arise from solvent effects (e.g., DMF vs. THF altering nucleophilicity) or catalyst loading . A systematic approach includes:

  • Design of Experiments (DoE) : Varying temperature, solvent, and stoichiometry to identify optimal conditions.
  • In-situ monitoring : Using FTIR or Raman spectroscopy to track intermediate formation. For example, highlights that yields improve with strict pH control (6.5–7.5) during cyclization .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding to sulfonamide-targeted enzymes like carbonic anhydrase.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with biological targets (e.g., KD values for enzyme inhibition).
  • Metabolic stability assays : LC-MS/MS evaluates degradation in liver microsomes, guided by the compound’s trifluoromethyl and tert-butyl groups .

Q. How can computational modeling enhance understanding of this compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculates transition states for sulfonamide hydrolysis or thiazolidinone ring-opening.
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous vs. lipid environments, critical for drug-likeness predictions. notes that simulations of similar sulfonamides reveal steric shielding by the tert-butyl group, reducing metabolic degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic media?

Contradictions may stem from polymorphism (crystalline vs. amorphous forms) or pH-dependent ionization . Methods to clarify include:

  • Powder X-ray Diffraction (PXRD) : Differentiates polymorphs.
  • Solubility assays : Conducted at varying pH (2–10) using shake-flask or HPLC-UV methods. emphasizes that polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound’s derivatives for structure-activity studies?

  • Standardized reaction workup : Quench reactions with ice-cwater to isolate intermediates.
  • Strict moisture control : Use Schlenk lines for air-sensitive steps (e.g., Grignard reagent additions).
  • Batch-to-batch consistency : Characterize each batch via melting point and NMR before biological testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

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